N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE
Description
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings. The presence of a pyridyl group and an imidazole moiety further enhances its chemical complexity and potential biological activity.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-5,6-dimethyl-7-pyridin-3-ylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7/c1-14-15(2)26(16-5-3-6-20-11-16)19-17(14)18(23-12-24-19)22-7-4-9-25-10-8-21-13-25/h3,5-6,8,10-13H,4,7,9H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNXSUZOUNBFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NCCCN3C=CN=C3)C4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often require the use of solvents such as diphenyl oxide and biphenyl, and temperatures around 250°C . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of nitrogen atoms in the pyrimidine and imidazole rings makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions, often using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridyl and imidazole moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to bind to specific receptors and enzymes.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE involves its interaction with molecular targets such as enzymes and receptors. The pyrrolo[2,3-d]pyrimidine core allows it to fit into the active sites of various enzymes, inhibiting their activity. The imidazole moiety can interact with metal ions, further enhancing its biological activity .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives and imidazole-containing compounds. For example:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antiviral properties. N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
